N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide
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Overview
Description
N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyano group, a cyclopropyl group, and a phenylbenzamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where cyanoacetamide derivatives are formed through the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using specific catalysts to enhance the reaction efficiency.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening of catalysts, and automated synthesis techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and amine groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the compound’s application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
- N-(2-Cyanoethyl)-4-phenylbenzamide
- N-(Cyclopropylmethyl)-4-phenylbenzamide
- N-(2-Oxoethyl)-4-phenylbenzamide
Comparison: N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide is unique due to the presence of both cyano and cyclopropyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c21-12-18(16-8-9-16)23-19(24)13-22-20(25)17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-7,10-11,16,18H,8-9,13H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTFPQOEXKGCGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)NC(=O)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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